

5-Methoxypyrazine-2-carbaldehyde molecular structure and weight

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Compound of Interest

Compound Name: 5-Methoxypyrazine-2-carbaldehyde

Cat. No.: B1395849

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An In-Depth Technical Guide to **5-Methoxypyrazine-2-carbaldehyde**

Abstract

This technical guide provides a comprehensive overview of **5-Methoxypyrazine-2-carbaldehyde** (CAS No: 32205-72-4), a heterocyclic aromatic aldehyde. The document details its molecular structure, physicochemical properties, handling, and safety protocols. As a member of the pyrazine family, this compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and materials science research. This guide is intended for researchers, chemists, and professionals in drug development who require detailed technical information on this specific chemical entity.

Part 1: Molecular Structure and Identification

5-Methoxypyrazine-2-carbaldehyde is a substituted pyrazine, which is a diazine compound with nitrogen atoms at positions 1 and 4 of the benzene-like ring. The structure features a methoxy group (-OCH₃) at position 5 and an aldehyde group (-CHO) at position 2. This arrangement of functional groups makes it a reactive and versatile intermediate in chemical synthesis.

The canonical Simplified Molecular-Input Line-Entry System (SMILES) representation for the molecule is O=CC1=NC=C(OC)N=C1.^[1] The International Chemical Identifier (InChI) provides

a unique and layered textual representation of the atomic connectivity and stereochemistry:

InChI=1S/C6H6N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-4H,1H3.[2]

Chemical Structure Diagram

Caption: Molecular Structure of **5-Methoxypyrazine-2-carbaldehyde**

Compound Identification

The following table summarizes the key identifiers for **5-Methoxypyrazine-2-carbaldehyde**.

Identifier	Value	Source(s)
CAS Number	32205-72-4	[1][3][4][5]
Molecular Formula	C ₆ H ₆ N ₂ O ₂	[1][2][3][4][5][6]
Molecular Weight	138.12 g/mol	[1][3][4]
Monoisotopic Mass	138.04292 Da	[2]
Synonym	5-Methoxy-2-pyrazinecarbaldehyde	[1]
InChIKey	KSOOMHYFEFVYRI-UHFFFAOYSA-N	[2]

Part 2: Physicochemical and Computational Properties

The physical and chemical properties of a compound are critical for planning experiments, including reaction conditions, solvent selection, and purification methods. While extensive experimental data is not widely published, predicted values provide a useful baseline for laboratory work.

Property	Value	Type	Source(s)
Boiling Point	231.5 ± 35.0 °C	Predicted	[4]
Density	1.238 ± 0.06 g/cm ³	Predicted	[4]
Purity	≥95% - 97%	Experimental	[1][3]
Topological Polar Surface Area (TPSA)	52.08 Å ²	Computational	[1]
LogP	0.2977	Computational	[1]
Hydrogen Bond Acceptors	4	Computational	[1]
Hydrogen Bond Donors	0	Computational	[1]
Rotatable Bonds	2	Computational	[1]

Part 3: Applications in Synthesis

5-Methoxypyrazine-2-carbaldehyde is primarily utilized as a building block in organic synthesis. Its aldehyde functional group is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.

Role as a Protein Degradator Building Block

This compound is classified within the product family of "Protein Degradator Building Blocks".[3] This suggests its utility in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and other molecules designed to induce targeted protein degradation, a cutting-edge area in drug discovery. The pyrazine scaffold can serve as a core structural element or a linker component in these complex bifunctional molecules.

Potential as a Precursor in Flavor and Fragrance Chemistry

The related compound, 5-Methoxypyrazine-2-carboxylic acid, is noted for its applications in enhancing flavor and aroma profiles in the food and beverage industry.[7] **5-Methoxypyrazine-2-carbaldehyde** is a direct precursor to this carboxylic acid via oxidation, indicating its potential role in the synthesis of flavor and fragrance agents.

Conceptual Synthetic Workflow

The following diagram illustrates the potential synthetic pathways originating from **5-Methoxypyrazine-2-carbaldehyde**, highlighting its role as a versatile intermediate.

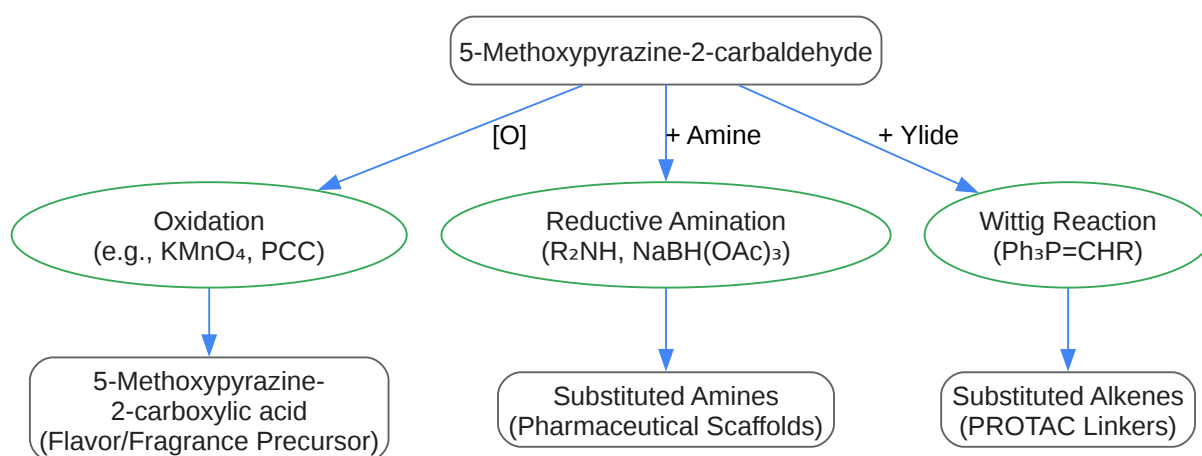


Figure 2: Potential Synthetic Transformations

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Caption: Conceptual workflow of **5-Methoxypyrazine-2-carbaldehyde** as a synthetic intermediate.

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Storage Recommendations

To maintain its integrity, **5-Methoxypyrazine-2-carbaldehyde** should be stored under an inert atmosphere (such as nitrogen or argon) at temperatures between 2-8°C.[4][8] Another source suggests storage at -20°C in a sealed container, protected from moisture.[1] For shipping purposes, it is generally stable at room temperature.[1][5]

Hazard Identification and Safety Precautions

The compound is classified with the signal word "Warning".[5][8] The following GHS hazard statements apply:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.[5][8]
- H319: Causes serious eye irritation.[5][8]
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.[5]

Recommended precautionary statements include:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use it within a fume hood with appropriate personal protective equipment (PPE).

Conclusion

5-Methoxypyrazine-2-carbaldehyde is a specialized chemical compound with significant potential as a synthetic intermediate. Its molecular structure, characterized by a substituted pyrazine ring, offers multiple avenues for chemical modification. With a molecular weight of

138.12 g/mol , it is a key building block for creating more complex molecules, particularly in the fields of targeted protein degradation and potentially in flavor chemistry. Strict adherence to recommended storage and safety protocols is essential when working with this compound to ensure both experimental success and user safety.

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